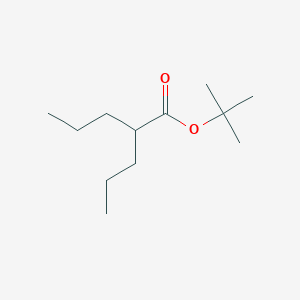
2-Methyl-2-nitrocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-nitrocyclohexan-1-one is an organic compound with the molecular formula C7H11NO3 It is a nitro-substituted cyclohexanone, which means it contains both a nitro group (-NO2) and a ketone group (C=O) within its cyclohexane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitrocyclohexan-1-one typically involves the nitration of 2-Methylcyclohexanone. One common method is the reaction of 2-Methylcyclohexanone with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-nitrocyclohexan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The ketone group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 2-Methyl-2-aminocyclohexan-1-one.
Oxidation: 2-Methyl-2-nitrocyclohexan-1-carboxylic acid.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-nitrocyclohexan-1-one depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms. In oxidation reactions, the ketone group is oxidized to a carboxylic acid group through the transfer of oxygen atoms. The molecular targets and pathways involved vary depending on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-nitrocyclohexan-1-one can be compared with other nitro-substituted cyclohexanones and cyclohexanones with different substituents:
2-Methyl-2-cyclohexen-1-one: Similar structure but lacks the nitro group, making it less reactive in certain types of reactions.
2-Nitrocyclohexanone: Lacks the methyl group, which can affect its reactivity and physical properties.
Cyclohexanone: Lacks both the nitro and methyl groups, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of a nitro group and a ketone group within a cyclohexane ring, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
80594-87-2 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-methyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-7(8(10)11)5-3-2-4-6(7)9/h2-5H2,1H3 |
InChI-Schlüssel |
QUWXLKXLGLRHDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


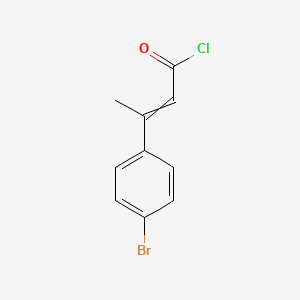

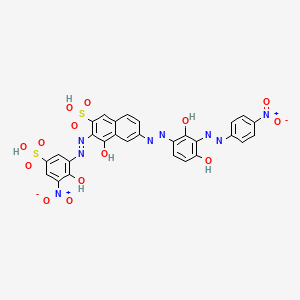
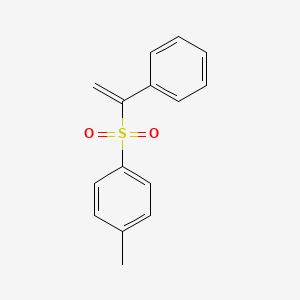


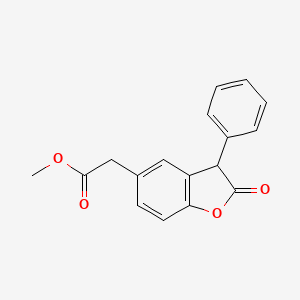
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)

![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)


